molecular formula C14H10ClFO2 B1393946 2-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-73-9

2-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393946
M. Wt: 264.68 g/mol
InChI Key: MYFOIBOGLGLQRM-UHFFFAOYSA-N
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Description

“2-[(2-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” can be represented by the SMILES notation: C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” are not available, it’s known that 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .

Scientific Research Applications

Synthesis of 4(3H)-quinazolinones

2-Fluoro substituted benzoyl chlorides, including 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles and has shown moderate activity against various tumor cell lines (Deetz et al., 2001).

Drug Analysis Techniques

In drug analysis, fluoroaryl derivatives, including those from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are synthesized for use in gas chromatography electron capture negative ion chemical ionization mass spectrometry. This technique enhances the detection of specific drugs in plasma (Murray et al., 1985).

Synthesis of Prasugrel Intermediate

An improved method for synthesizing prasugrel intermediate involves 2-fluorobenzyl bromide, related to 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, demonstrating its application in industrial pharmaceutical production (Zheng, 2013).

Spectroscopy and Excited State Dynamics

The study of benzyl and substituted benzyl radicals, including p-fluorobenzyl derived from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, is vital in understanding their spectroscopy and excited state dynamics. This research is critical in photophysics and photochemistry (Fukushima & Obi, 1990).

Oxidation Reactions

2-[(2-Fluorobenzyl)oxy]benzoyl chloride derivatives are used in oxidation reactions to obtain p-fluorobenzaldehyde and p-fluorobenzoic acid. This showcases its role in chemical synthesis and organic reaction mechanisms (Conte et al., 1998).

DNA Cleaving Agents

Conjugates of O-benzoyl oxime esters with intercalators, derived from benzoyl chlorides like 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, can cleave DNA efficiently when exposed to UV light. This has potential applications in molecular biology and genetic engineering (Hwu et al., 2013).

Synthesis of 5-nitrobenzo[d]oxazole Derivatives

An innovative synthesis route for 5-nitrobenzoxazole derivatives starts from 2-fluoro-5-nitroaniline and benzoyl chloride derivatives, highlighting its utility in organic synthesis and chemical engineering (Vosooghi et al., 2014).

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOIBOGLGLQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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